

Trisulfo-Cy5-Alkyne: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553946*

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For researchers, scientists, and drug development professionals, **Trisulfo-Cy5-Alkyne** has emerged as a powerful tool for fluorescently labeling and tracking biomolecules. This in-depth guide provides a comprehensive overview of its spectral properties, experimental protocols for its application, and visualizations of the underlying chemical and experimental workflows.

Trisulfo-Cy5-Alkyne is a bright, far-red fluorescent dye equipped with an alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."^{[1][2]} Its high water solubility, conferred by the three sulfonate groups, makes it particularly suitable for labeling proteins and other biomolecules in aqueous environments with minimal use of organic co-solvents.^{[3][4]}

Core Spectroscopic and Physicochemical Properties

The utility of a fluorescent dye is fundamentally determined by its spectral characteristics. **Trisulfo-Cy5-Alkyne** exhibits excitation and emission profiles that are well-suited for many common laser lines and filter sets used in fluorescence microscopy and flow cytometry.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 - 647 nm	[5][6]
Emission Maximum (λ_{em})	~662 - 670 nm	[5][6]
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[5][6]
Quantum Yield (Φ)	~0.2 - 0.28	[3][7]
Solubility	Water, DMSO, DMF	[5]

Note: The quantum yield is for closely related sulfo-Cyanine5 dyes.

Experimental Protocols

The primary application of **Trisulfo-Cy5-Alkyne** is the labeling of azide-containing molecules through click chemistry. Below are detailed protocols for labeling proteins and subsequent analysis using fluorescence microscopy and flow cytometry.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins

This protocol outlines the steps for covalently attaching **Trisulfo-Cy5-Alkyne** to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Trisulfo-Cy5-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate or THPTA)
- Copper chelator (e.g., TBTA or BTTAA)
- Degassing equipment (optional but recommended)

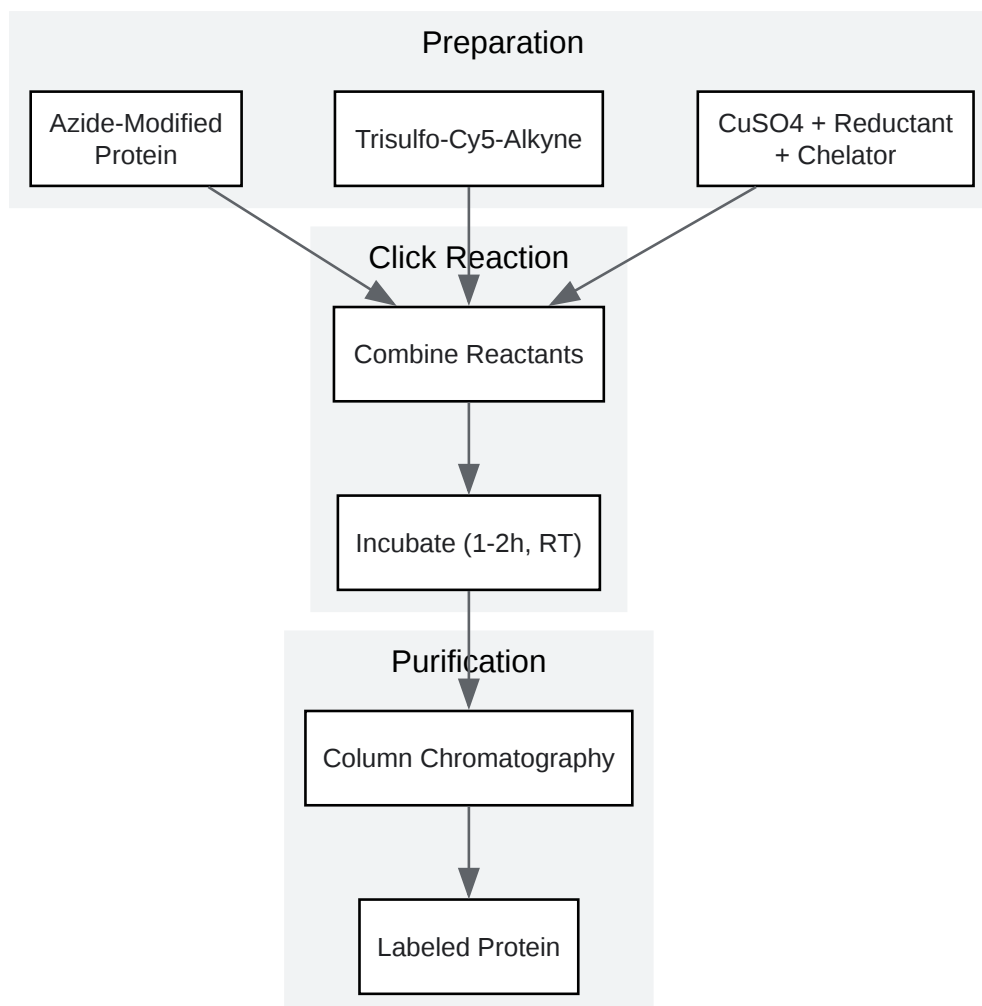
- Purification column (e.g., desalting column or spin column)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Trisulfo-Cy5-Alkyne** in anhydrous DMSO or water.
 - Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 10 mM stock solution of CuSO₄ in water.
 - Prepare a 10 mM stock solution of the copper chelator in DMSO or water.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
 - Add the **Trisulfo-Cy5-Alkyne** stock solution to achieve a 2-5 fold molar excess over the protein.
 - Add the copper chelator to the reaction mixture to a final concentration of 1 mM.
 - Optional: Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes to prevent oxidation of the copper(I) catalyst.
- Initiation of the Click Reaction:
 - Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
 - Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
 - Gently mix the reaction components.
- Incubation:

- Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification of the Labeled Protein:
 - Remove the unreacted dye and catalyst using a desalting column or a spin column according to the manufacturer's instructions.
 - Elute the labeled protein in a suitable storage buffer.
- Quantification (Optional):
 - The degree of labeling can be determined by measuring the absorbance of the purified protein at 280 nm and ~650 nm.

Workflow for CuAAC Labeling of Proteins



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Caption: Workflow for protein labeling via CuAAC.

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells that have been labeled with **Trisulfo-Cy5-Alkyne**, either through metabolic incorporation of an azide-modified precursor followed by click chemistry, or by staining with a **Trisulfo-Cy5-Alkyne**-conjugated probe.

Materials:

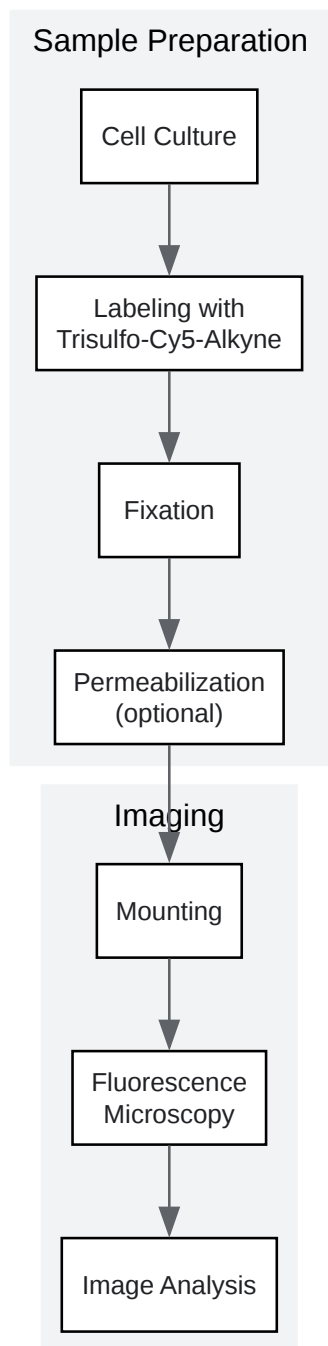
- Cells grown on coverslips or in imaging dishes
- **Trisulfo-Cy5-Alkyne** labeled sample
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
- Mounting medium with antifade reagent
- Fluorescence microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters (e.g., 660-700 nm bandpass).

Procedure:

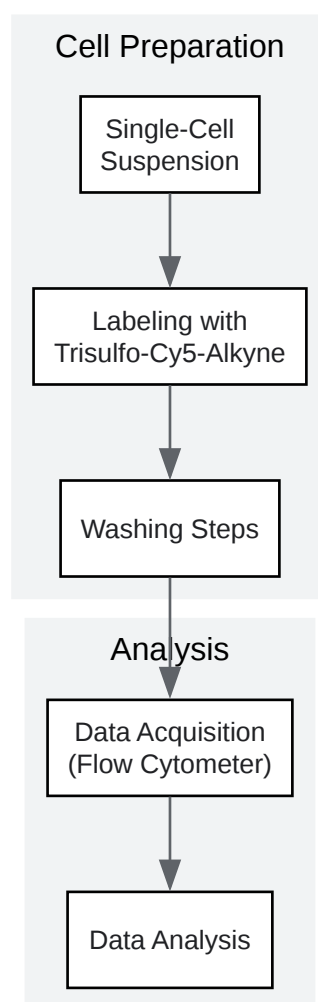
- Cell Preparation:
 - Grow cells to the desired confluency on a suitable imaging substrate.
 - Perform the labeling procedure as required (e.g., metabolic labeling followed by click chemistry, or incubation with a labeled probe).
- Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

- Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging:
 - Image the sample using a fluorescence microscope equipped with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).
 - Collect the emission using a filter set that captures the fluorescence of Cy5 (e.g., 660-700 nm).
 - Acquire images using appropriate settings for laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.

Fluorescence Microscopy Workflow



Flow Cytometry Workflow



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